molecular formula C26H25N5O3S B11990988 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11990988
M. Wt: 487.6 g/mol
InChI Key: FFKGRAJGBJBWBO-JVWAILMASA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a sulfanyl group, and a hydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the hydrazide precursor, followed by the introduction of the triazole ring and the sulfanyl group. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions .

Chemical Reactions Analysis

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the hydrazide moiety are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components .

Comparison with Similar Compounds

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-18-12-14-19(15-13-18)25-29-30-26(31(25)21-9-5-4-6-10-21)35-17-23(32)28-27-16-20-8-7-11-22(33-2)24(20)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+

InChI Key

FFKGRAJGBJBWBO-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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